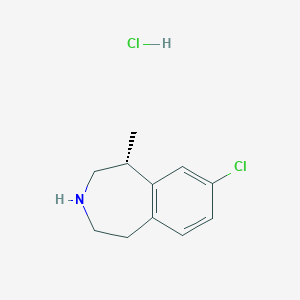

Lorcaserin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de lorcasérine est un composé qui a été principalement utilisé pour le traitement de l’obésité. Il agit comme un agoniste du récepteur de la sérotonine 2C, ce qui contribue à réguler l’appétit et à favoriser la perte de poids en augmentant la sensation de satiété . Le chlorhydrate de lorcasérine a été commercialisé sous le nom de marque Belviq, mais il a été retiré du marché en raison de préoccupations concernant un risque accru de cancer .

Méthodes De Préparation

La synthèse du chlorhydrate de lorcasérine implique plusieurs étapes. Une voie de synthèse courante commence par le N-allyl-N-2-(4-chlorobenzyl)éthyltert-butylcarbamate. Ce composé subit une alkylation intra-moléculaire de Friedel-Crafts et une déprotection, suivie d’une résolution chirale avec l’acide L-(+)-tartrique, et enfin, une salification pour produire le chlorhydrate de lorcasérine . Les méthodes de production industrielle impliquent généralement des étapes similaires mais sont optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

a. Cyclization and Resolution

- Starting material : 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride undergoes cyclization using AlCl₃ in dichlorobenzene at 120–125°C to yield racemic lorcaserin .

- Resolution : Racemic lorcaserin is resolved using L-tartaric acid in acetone/water, producing enantiomerically pure (R)-lorcaserin .

b. Hydrochloride Salt Formation

- Reaction : (R)-lorcaserin free base is treated with HCl gas or HCl in anhydrous solvents (e.g., ethyl acetate, isopropanol) to form this compound .

- Crystallization : Anti-solvents like n-heptane induce precipitation, yielding crystalline this compound hemihydrate with >99% purity .

Metabolic Reactions

Lorcaserin undergoes hepatic metabolism via multiple pathways:

a. Oxidative Metabolism

- Primary metabolites : Formed via CYP1A2, CYP2D6, and flavin-containing monooxygenase (FMO1) .

- Key metabolites :

b. Conjugation Reactions

- Sulfamate formation : Major circulating metabolite (M1), 1–5× higher plasma concentration than parent drug .

- Glucuronidation : N-carbamoyl glucuronide (M5) is the primary urinary metabolite .

| Enzyme | Metabolic Pathway | Metabolite | Activity |

|---|---|---|---|

| CYP2D6 | Oxidation | 7-hydroxylorcaserin | Inactive |

| FMO1 | Sulfamate conjugation | M1 (sulfamate) | Inactive |

| UGT1A1/UGT2B7 | Glucuronidation | M5 (glucuronide) | Inactive |

Stability Under Experimental Conditions

This compound shows stability in specific solvents and pH ranges:

a. Solubility and Degradation

- Stable solvents : Ethyl acetate, dichloromethane, toluene .

- Unstable conditions : Prolonged exposure to pH <3 or >9 induces hydrolysis .

b. Thermal Stability

- Melting point : 192–194°C (decomposition observed at >200°C) .

- Storage : Stable at 25°C for 24 months in sealed containers .

Stereochemical Reactions

The (R)-enantiomer is pharmacologically active. Key steps to ensure stereopurity include:

- Chiral resolution : L-tartaric acid selectively crystallizes the (R)-enantiomer .

- Chromatographic separation : Chiralpak IA column achieves >99% enantiomeric excess .

Reaction with Biological Targets

Lorcaserin binds 5-HT2C receptors with high selectivity:

| Receptor | EC₅₀ (nM) | Selectivity vs. 5-HT2C | Source |

|---|---|---|---|

| 5-HT2C | 39 | 1× (reference) | |

| 5-HT2A | 553 | 17× lower | |

| 5-HT2B | 2380 | 100× lower |

Degradation Pathways

Applications De Recherche Scientifique

Weight Management

Lorcaserin is indicated as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management. Clinical trials have demonstrated that lorcaserin can lead to significant weight loss in obese individuals. For instance, in pivotal Phase 3 trials (BLOOM, BLOSSOM, and CAMELLIA-TIMI 61), approximately 45% of patients achieved a weight loss of at least 5% from their baseline weight after one year of treatment .

Metabolic Effects

Recent studies indicate that lorcaserin not only aids in weight loss but also improves various cardiometabolic parameters. The BLOOM-DM trial specifically highlighted its effectiveness in reducing fasting glucose levels and HbA1c among patients with T2DM. The results showed that patients receiving lorcaserin experienced a significant reduction in fasting glucose levels by 27 mg/dL compared to 12 mg/dL in the placebo group .

| Parameter | Lorcaserin Group (10 mg BID) | Placebo Group |

|---|---|---|

| Weight Reduction (%) | -4.5% | -1.5% |

| Reduction in Fasting Glucose | -27 mg/dL | -12 mg/dL |

| Reduction in HbA1c | -0.9% | -0.4% |

These findings suggest that lorcaserin may exert beneficial effects on glucose metabolism independent of its weight-loss effects, with less than 50% of the improvement in glucose parameters attributable to weight loss alone .

Safety and Side Effects

Despite its efficacy, lorcaserin has been associated with certain side effects including headache, dizziness, fatigue, nausea, and constipation. Importantly, long-term safety studies are necessary to further evaluate the cardiovascular risks associated with its use. In animal studies, there were concerns regarding increased tumor incidence at high doses; however, human exposure levels are significantly lower than those used in these studies .

Case Study: BLOOM-DM Trial

The BLOOM-DM trial involved 604 patients with T2DM and assessed the impact of lorcaserin on weight management and metabolic control over a year. Results indicated that lorcaserin not only facilitated significant weight loss but also improved glycemic control metrics independently of weight loss .

Research Insights

A comprehensive review of clinical trials indicates that lorcaserin has shown consistent results across various populations. The CAMELLIA-TIMI 61 trial further assessed long-term cardiovascular outcomes associated with lorcaserin use but raised questions about its overall safety profile due to an observed increase in certain adverse events .

Mécanisme D'action

Le chlorhydrate de lorcasérine exerce ses effets en activant sélectivement les récepteurs de la sérotonine 2C dans l’hypothalamus. Cette activation stimule les neurones de la pro-opiomélanocortine, ce qui conduit à la libération de l’hormone stimulante alpha-mélanocortine au niveau des récepteurs de la mélanocortine-4. Ce processus entraîne une augmentation de la satiété et une diminution de l’apport alimentaire .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de lorcasérine est unique en raison de sa forte sélectivité pour les récepteurs de la sérotonine 2C. Les composés similaires comprennent :

Fenfluramine : Un autre agoniste du récepteur de la sérotonine, mais avec moins de sélectivité et plus d’effets secondaires.

Phentermine : Un stimulant qui supprime l’appétit mais fonctionne par différents mécanismes.

Sibutramine : Un inhibiteur de la recapture de la sérotonine-noradrénaline qui a également été retiré du marché en raison de problèmes de sécurité

Le chlorhydrate de lorcasérine se distingue par son ciblage spécifique des récepteurs de la sérotonine 2C, ce qui minimise certains des effets secondaires observés avec d’autres médicaments contre l’obésité.

Activité Biologique

Lorcaserin hydrochloride, marketed under the brand name Belviq , is a selective serotonin 2C (5-HT2C) receptor agonist primarily used for weight management in obese and overweight adults. Its mechanism of action involves promoting satiety through central nervous system pathways, particularly in the hypothalamus. This article explores the biological activity of lorcaserin, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Lorcaserin selectively activates 5-HT2C receptors, which are predominantly located in the brain regions responsible for appetite regulation. Activation of these receptors stimulates proopiomelanocortin (POMC) neurons, leading to increased production of alpha-melanocyte-stimulating hormone (α-MSH). This hormone binds to melanocortin-4 receptors (MC4R), resulting in reduced food intake and enhanced feelings of fullness .

Pharmacokinetics

The pharmacokinetic profile of lorcaserin is characterized by the following key parameters:

Clinical Efficacy

Lorcaserin has been evaluated in several clinical trials, demonstrating significant weight loss benefits when combined with dietary modifications and increased physical activity. A notable multicenter, placebo-controlled trial involved 3,182 participants over 52 weeks:

- Weight Loss Outcomes :

- Long-term Maintenance :

Safety Profile

While lorcaserin is generally well tolerated, it is associated with some adverse effects:

- Common Adverse Events : Headache, dizziness, and nausea were frequently reported.

- Serious Adverse Events : Rates were similar between lorcaserin and placebo groups, with no significant increase in cardiac valvulopathy observed .

Case Studies

Several case studies have highlighted the effectiveness and safety of lorcaserin in specific populations:

- Obstructive Sleep Apnea (OSA) Patients : A study indicated that patients with OSA experienced significant reductions in weight, blood pressure, and heart rate while using lorcaserin compared to placebo .

- Long-term Weight Management : In a cohort study assessing long-term use beyond one year, participants maintained weight loss effectively with continued lorcaserin administration, reinforcing its role as a viable option for chronic obesity management .

Propriétés

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIHHRMYZPNGRC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233650 | |

| Record name | Lorcaserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846589-98-8 | |

| Record name | Lorcaserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.